molecular formula C8H6O2S B14642662 1H-1-Benzothiophene-1,3(2H)-dione CAS No. 53894-49-8

1H-1-Benzothiophene-1,3(2H)-dione

Cat. No.: B14642662
CAS No.: 53894-49-8
M. Wt: 166.20 g/mol
InChI Key: LFOCNSKWRFQKPQ-UHFFFAOYSA-N
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Description

1H-1-Benzothiophene-1,3(2H)-dione is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1-Benzothiophene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of thiophene derivatives followed by oxidation. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.

Industrial Production Methods

Industrial production methods for this compound might involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-1-Benzothiophene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzene or thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential as a pharmaceutical intermediate.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1H-1-Benzothiophene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound with a fused benzene and thiophene ring.

    Benzothiophene-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.

    Benzothiophene-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.

Uniqueness

1H-1-Benzothiophene-1,3(2H)-dione is unique due to the presence of a dione functional group, which imparts distinct chemical reactivity and potential biological activity compared to other benzothiophene derivatives.

Properties

CAS No.

53894-49-8

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

1-oxo-1-benzothiophen-3-one

InChI

InChI=1S/C8H6O2S/c9-7-5-11(10)8-4-2-1-3-6(7)8/h1-4H,5H2

InChI Key

LFOCNSKWRFQKPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC=CC=C2S1=O

Origin of Product

United States

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